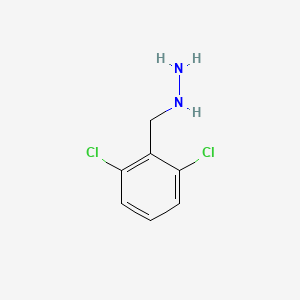

(2,6-Dichloro-benzyl)-hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

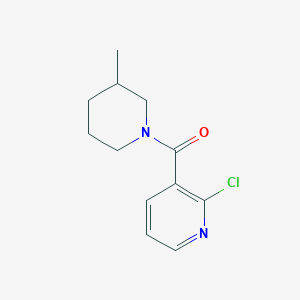

“(2,6-Dichloro-benzyl)-hydrazine” is a chemical compound . It is related to the technical field of chemical synthesis production .

Synthesis Analysis

The synthesis of a similar compound, 2,6-dichlorobenzaldehyde, involves performing a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . The 2,6-dichloro dchlorobenzyl, an acidic solvent, and zinc chloride are added into a hydrolysis nitrilation kettle, and a hydrolysis reaction is performed under a heating reflux condition to prepare the 2,6-dichlorobenzaldehyde .Molecular Structure Analysis

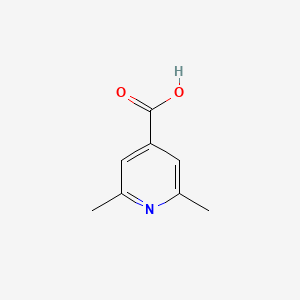

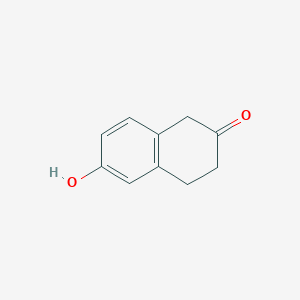

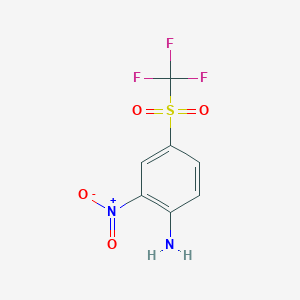

“(2,6-Dichloro-benzyl)-hydrazine” contains a total of 19 bonds; 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 N hydrazine .Chemical Reactions Analysis

Boron reagents, such as those used in Suzuki–Miyaura coupling, are often used in reactions involving compounds like "(2,6-Dichloro-benzyl)-hydrazine" . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, is also relevant .Applications De Recherche Scientifique

Antimicrobial Activities

A study conducted by Patel, Patel, and Barat (2010) synthesized derivatives of 2,6-dichloro-benzyl-hydrazine and evaluated them for their antimicrobial activities. The compounds showed significant in vitro antibacterial and antifungal properties, indicating potential applications in treating microbial infections (Patel, Patel, & Barat, 2010).

Analytical Chemistry Applications

El-Brash and El-Hussain (1997) utilized a derivative of 2,6-dichloro-benzyl-hydrazine in analytical chemistry. They used it as an oxidimetric titrant for the semimicro-determination of various compounds in pharmaceutical preparations, demonstrating its utility in precise quantitative chemical analysis (El-Brash & El-Hussain, 1997).

Synthesis of Novel Derivatives

Saheeb and Damdoom (2020) conducted research on the synthesis of new hydrazine derivatives from 2,6-dichloro-benzyl-hydrazine. These derivatives were characterized for potential applications in various fields of chemistry and pharmacology (Saheeb & Damdoom, 2020).

Applications in Molecular Docking and Drug Design

Ahmad et al. (2018) synthesized 2,1-benzothiazine-2,2-dioxide derivatives using 2,6-dichloro-benzyl-hydrazine. These compounds were then evaluated for their inhibition activities against monoamine oxidases, which is significant in drug design and molecular docking studies related to neurological disorders (Ahmad et al., 2018).

Cancer Research

Abdelhalim et al. (2011) explored the use of 2,6-dichloro-benzyl-hydrazine derivatives in cancer research. They synthesized nitrogen-containing steroidal heterocycles and evaluated their inhibitory effect on human liver carcinoma cell lines, indicating potential applications in oncology (Abdelhalim et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds such as dichlorobenzyl alcohol have been reported to exhibit antibacterial, antiviral, and local anesthetic properties

Mode of Action

For instance, Dichlorobenzyl alcohol is known to exert its effects through its antibacterial, antiviral, and local anesthetic properties . The specific interactions between (2,6-Dichloro-benzyl)-hydrazine and its targets remain to be elucidated.

Safety and Hazards

Propriétés

IUPAC Name |

(2,6-dichlorophenyl)methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-3,11H,4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJFXSUHLRUWEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CNN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405013 |

Source

|

| Record name | (2,6-Dichloro-benzyl)-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51421-14-8 |

Source

|

| Record name | (2,6-Dichloro-benzyl)-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-Dichlorobenzyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)